molecular formula C9H9N3O2 B8300094 3-amino-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

3-amino-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

Cat. No. B8300094
M. Wt: 191.19 g/mol
InChI Key: BZZQVDQDOOUGRQ-UHFFFAOYSA-N
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Patent
US07384934B2

Procedure details

Wet 10% Pd/C (37.5 g) with glacial acetic acid (HOAc, 3.75 L). Add 1,5-dihydro-benzo[b][1,4]diazepine-2,3,4-trione 3-(O-methyl-oxime) (150 g, 0.684 mol), and subject the resulting mixture to catalytic hydrogenation under 50 psi H2 at ambient temperature for ˜18 hours until complete by HPLC. Remove the catalyst by filtration over glass fiber paper/Hyflo and rinse with HOAc (2 L). Concentrate the filtrate in vacuo to obtain the crude product as an amber waxy solid. Treat the solid with ethyl acetate (EtOAc, 3 L) and heat to 70° C. with stirring for 1 hour. Allow the slurry to cool to ambient temperature, then force cool to 0° C. Isolate the product by filtration and dry to afford 109.9 g (84%) of the title compound: 1H NMR (300 MHz, DMSO-d6) δ 10.48 (bs, 2H), 7.18 (m, 4H), 3.75 (s, 1H), ˜3.5 (bs, 2H); 13C NMR (75 MHz, DMSO-d6) δ 167.9, 164.5, 129.2, 125.1, 122.2, 55.8, 55.7; IR (KBr) 3375, 3306, 3282, 3047, 2750, 1697, 1670, 1559, 1500, 1433, 1411, 1337, 1307, 1258, 1183 cm−1; V (EtOH) λmax 217 nm (ε 33772), 285 nm (ε 3210); HRMS (ES+) exact mass calc'd for C9H9N3O2 192.0773, Found 192.0768.
Quantity
3.75 L
Type
reactant
Reaction Step One
Name
1,5-dihydro-benzo[b][1,4]diazepine-2,3,4-trione 3-(O-methyl-oxime)
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
37.5 g
Type
catalyst
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.CO[N:7]=[C:8]1[C:14](=[O:15])[NH:13][C:12]2[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=2[NH:10][C:9]1=[O:20]>[Pd].C(OCC)(=O)C>[NH2:7][CH:8]1[C:14](=[O:15])[NH:13][C:12]2[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=2[NH:10][C:9]1=[O:20]

Inputs

Step One
Name
Quantity
3.75 L
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
1,5-dihydro-benzo[b][1,4]diazepine-2,3,4-trione 3-(O-methyl-oxime)
Quantity
150 g
Type
reactant
Smiles
CON=C1C(NC2=C(NC1=O)C=CC=C2)=O
Step Three
Name
Quantity
37.5 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
3 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
for ˜18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Remove the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration over glass fiber paper/Hyflo
WASH
Type
WASH
Details
rinse with HOAc (2 L)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain the crude product as an amber waxy solid
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
force cool to 0° C
CUSTOM
Type
CUSTOM
Details
Isolate the product
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1C(NC2=C(NC1=O)C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 109.9 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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